Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate is a boronic acid derivative with a trifluoromethyl group and a benzyl ester. This compound is often used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. Its unique structure makes it valuable in various chemical and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatives: The compound can be synthesized by reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with benzyl alcohol under acidic conditions.
Cross-Coupling Reactions: It can also be prepared through cross-coupling reactions involving boronic acids and trifluoromethylated aromatic compounds.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically synthesized in a batch process, where reactants are mixed in a reactor vessel under controlled temperature and pressure conditions.
Purification: The product is then purified through crystallization or chromatography to achieve the desired purity.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction: It can undergo oxidation to form the corresponding carboxylic acid and reduction to form the corresponding boronic acid.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0).
Solvents: Reactions are typically carried out in solvents like toluene, ethanol, or water.
Major Products Formed:
Biaryl Compounds: The primary products are biaryl compounds formed through cross-coupling reactions.
Trifluoromethylated Compounds: Reduction and oxidation reactions yield trifluoromethylated aromatic compounds and carboxylic acids.
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis for the construction of complex molecules. Its ability to participate in cross-coupling reactions makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: It is used in the development of bioconjugation techniques, where it can be attached to biomolecules for imaging or therapeutic purposes.
Medicine: The compound's derivatives are explored for their potential biological activity, including anticancer and anti-inflammatory properties.
Industry: In the chemical industry, it is used to produce intermediates for various chemical processes and products.
Mechanism of Action
The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The trifluoromethyl group enhances the compound's stability and reactivity.
Molecular Targets and Pathways:
Cross-Coupling Reactions: The compound targets the palladium catalyst, facilitating the formation of biaryl compounds.
Bioconjugation: In biological applications, it targets specific biomolecules for labeling or therapeutic purposes.
Comparison with Similar Compounds
Benzyl Boronic Acid Pinacol Ester: Similar in structure but lacks the trifluoromethyl group.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar but has a methyl ester instead of a benzyl ester.
Uniqueness:
The presence of the trifluoromethyl group in Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate enhances its stability and reactivity compared to similar compounds without this group.
Properties
IUPAC Name |
benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BF3O4/c1-19(2)20(3,4)29-22(28-19)17-11-10-15(12-16(17)21(23,24)25)18(26)27-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIZBWSSOKMWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OCC3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BF3O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.